molecular formula C14H24O3Si B14134779 Triethoxy(2-ethylphenyl)silane CAS No. 1443303-61-4

Triethoxy(2-ethylphenyl)silane

Cat. No.: B14134779
CAS No.: 1443303-61-4
M. Wt: 268.42 g/mol
InChI Key: WMOCAMQALROMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethoxy(2-ethylphenyl)silane is an organosilicon compound with the molecular formula C12H20O3Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in the field of materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethoxy(2-ethylphenyl)silane can be synthesized through the hydrosilylation reaction of 2-ethylphenylacetylene with triethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure .

Industrial Production Methods

In industrial settings, the compound is produced using a continuous flow reactor, which allows for the efficient and scalable production of this compound. The process involves the reaction of 2-ethylphenylacetylene with triethoxysilane in the presence of a platinum catalyst, followed by purification through distillation .

Chemical Reactions Analysis

Types of Reactions

Triethoxy(2-ethylphenyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triethoxy(2-ethylphenyl)silane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of triethoxy(2-ethylphenyl)silane involves the formation of strong covalent bonds with both organic and inorganic materials. The compound’s silicon atom can form bonds with oxygen, carbon, and other elements, allowing it to act as a versatile coupling agent. This property is particularly useful in the modification of surfaces and the creation of composite materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethoxy(2-ethylphenyl)silane is unique due to the presence of the 2-ethylphenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where strong bonding and specific reactivity are required .

Properties

CAS No.

1443303-61-4

Molecular Formula

C14H24O3Si

Molecular Weight

268.42 g/mol

IUPAC Name

triethoxy-(2-ethylphenyl)silane

InChI

InChI=1S/C14H24O3Si/c1-5-13-11-9-10-12-14(13)18(15-6-2,16-7-3)17-8-4/h9-12H,5-8H2,1-4H3

InChI Key

WMOCAMQALROMEM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1[Si](OCC)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.